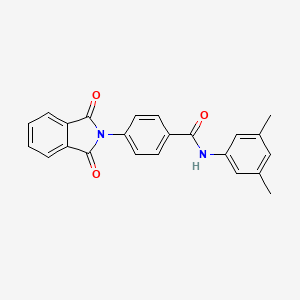

N-(3,5-dimethylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide

Description

N-(3,5-dimethylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide is a benzamide derivative featuring a 3,5-dimethylphenyl substituent on the amide nitrogen and a 1,3-dioxo-isoindoline moiety at the para position of the benzamide core.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c1-14-11-15(2)13-17(12-14)24-21(26)16-7-9-18(10-8-16)25-22(27)19-5-3-4-6-20(19)23(25)28/h3-13H,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWRUQZKGYDCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C17H16N2O4

- Molecular Weight : 300.32 g/mol

- CAS Number : 306320-92-3

The structure consists of a benzamide core linked to a substituted isoindole moiety, which is known for various biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In these studies, the compound induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle at the G2/M phase, preventing cancer cells from dividing.

- Induction of Apoptosis : It activates caspases and alters the expression of Bcl-2 family proteins, promoting cell death.

- Anti-inflammatory Effects : The compound may also reduce inflammation in tumor microenvironments, which can enhance its anticancer efficacy .

Other Biological Activities

Besides its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial effects against certain bacterial strains.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress-induced damage .

Data Table: Biological Activities Overview

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in MCF-7/A549 | |

| Apoptosis Induction | Increased caspase activity | |

| Antimicrobial | Activity against bacteria | |

| Neuroprotection | Protection from oxidative stress |

Case Study 1: Anticancer Efficacy in Breast Cancer Models

In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound.

Case Study 2: Neuroprotective Potential

A study investigated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function compared to control groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(3,5-dimethylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide has been investigated for its anticancer properties. Studies indicate that derivatives of benzamide compounds can inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation and survival. For instance, similar benzamide derivatives have shown effectiveness against RET kinase, a critical target in certain cancers .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Inhibitors of DHFR can lead to reduced tumor growth and enhanced apoptosis in cancer cells . This class of compounds has been documented to exhibit not only cytotoxic effects but also the ability to overcome drug resistance in some cases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines. For example, experiments have shown a significant reduction in cell viability at concentrations above 10 µM when tested against breast cancer cells .

Case Study: RET Kinase Inhibition

A notable study highlighted a series of benzamide derivatives that included this compound as a lead compound. The study reported that this compound inhibited RET kinase activity with an IC50 value significantly lower than that of existing treatments .

Material Science Applications

Polymer Chemistry

Beyond medicinal applications, this compound's structural characteristics make it suitable for use in polymer chemistry. Its ability to form stable complexes can be utilized in developing new materials with enhanced properties such as thermal stability and mechanical strength.

Table 2: Potential Material Properties

| Property | Expected Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Compatibility with Polymers | Excellent |

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Key Observations :

- Electron-Deficient Moieties : The isoindole dione in the target compound and ’s analog introduces electron-withdrawing properties, which may enhance stability or influence coordination with metals, contrasting with the electron-rich benzimidazole systems in .

- Directing Groups: While ’s compound has an N,O-bidentate directing group for C–H activation, the isoindole dione in the target compound may act as a monodentate or alternative directing group due to its rigid, planar structure .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,5-dimethylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide?

- Methodological Answer : The compound can be synthesized via amide bond formation between 4-(1,3-dioxo-isoindolin-2-yl)benzoic acid derivatives and 3,5-dimethylaniline. A common approach involves activating the carboxylic acid group using coupling agents like N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF), followed by reaction with the amine under reflux with triethylamine as a base . For sterically hindered amines like 3,5-dimethylaniline, extended reaction times (6–8 hours) or elevated temperatures (50–60°C) may improve yields .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Characterization typically involves:

- 1H/13C NMR : Peaks for the dimethylphenyl group (δ ~2.2–2.4 ppm for CH3 protons) and isoindole-dione moiety (δ ~7.6–8.2 ppm for aromatic protons).

- FT-IR : Stretches at ~1670–1700 cm⁻¹ (C=O of amide and isoindole-dione) and ~3300 cm⁻¹ (N-H of secondary amide).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance) .

Q. What solvents and reaction conditions are optimal for purification?

- Methodological Answer : Recrystallization from ethanol/water mixtures (7:3 v/v) is effective for removing unreacted starting materials. For column chromatography, silica gel with ethyl acetate/hexane (3:7) eluent resolves polar byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (60:40 to 90:10) ensures >95% purity .

Advanced Research Questions

Q. How can synthetic yield be improved for sterically hindered intermediates?

- Methodological Answer : Steric hindrance from the 3,5-dimethylphenyl group can slow amide coupling. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .

- Alternative Coupling Agents : Use of O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) enhances activation efficiency .

- Solvent Optimization : Switching from DMF to dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst improves solubility .

Q. How should researchers address discrepancies in NMR data between experimental and computational predictions?

- Methodological Answer : Discrepancies often arise from tautomerism (e.g., keto-enol shifts in the isoindole-dione ring) or solvent effects. Solutions include:

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., 25°C vs. −20°C spectra).

- Density Functional Theory (DFT) Calculations : Compare computed chemical shifts (B3LYP/6-31G* level) with experimental data to validate assignments .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer : For kinase inhibition studies:

- Kinase-Glo® Luminescent Assay : Measures ATP depletion to quantify inhibition (IC50 values).

- Cellular Uptake Assays : Use fluorescent analogs (e.g., FITC-labeled derivatives) to confirm cell permeability .

- Counter-Screens : Test against off-target kinases (e.g., EGFR, VEGFR2) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.